molecular formula C20H22N2O4 B2844431 3-(2H-1,3-benzodioxol-5-yl)-1-[(4-phenyloxan-4-yl)methyl]urea CAS No. 1206984-70-4

3-(2H-1,3-benzodioxol-5-yl)-1-[(4-phenyloxan-4-yl)methyl]urea

Cat. No.: B2844431
CAS No.: 1206984-70-4
M. Wt: 354.406
InChI Key: AJIDLHXBYYKNBS-UHFFFAOYSA-N
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Description

3-(2H-1,3-Benzodioxol-5-yl)-1-[(4-phenyloxan-4-yl)methyl]urea is a synthetic urea derivative characterized by a benzodioxol moiety and a tetrahydropyran (oxane) ring substituted with a phenyl group. The benzodioxol group, a fused bicyclic aromatic system with two oxygen atoms, is a common pharmacophore in medicinal chemistry due to its electron-rich nature and metabolic stability . The urea functional group (–NH–CO–NH–) enhances hydrogen-bonding capacity, making it critical for interactions with biological targets such as enzymes or receptors . While direct structural data for this compound is absent in the provided evidence, analogous urea derivatives (e.g., benzimidazole-based ureas) highlight the importance of substituent geometry on activity .

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[(4-phenyloxan-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c23-19(22-16-6-7-17-18(12-16)26-14-25-17)21-13-20(8-10-24-11-9-20)15-4-2-1-3-5-15/h1-7,12H,8-11,13-14H2,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJIDLHXBYYKNBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)NC2=CC3=C(C=C2)OCO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The target molecule can be dissected into two primary components:

  • 1,3-Benzodioxol-5-ylmethylamine : Aromatic amine derived from 1,3-benzodioxole.
  • 4-Phenyloxan-4-ylmethyl isocyanate : Isocyanate functionalized with a tetrahydropyran ring and phenyl group.

The urea bridge (-NH-C(=O)-NH-) connects these moieties. Two principal synthetic strategies emerge:

  • Direct urea condensation between amines and carbonyl sources.
  • Stepwise coupling via isocyanate intermediates.

Direct Urea Condensation Using Phase-Transfer Catalysts

Reaction Mechanism

This method adapts protocols from benzimidazolone synthesis (CN102285924A), where urea reacts with diamines in organic solvents under catalytic conditions. For the target compound, equimolar amounts of 1,3-benzodioxol-5-ylmethylamine and 4-phenyloxan-4-ylmethylamine react with urea in the presence of a phase-transfer catalyst (e.g., benzyltriethylammonium chloride). The reaction proceeds via nucleophilic attack of the amine on carbonyl carbon, followed by deammoniation (Figure 1).

Experimental Protocol

  • Reactants :

    • 1,3-Benzodioxol-5-ylmethylamine (1.0 eq)
    • 4-Phenyloxan-4-ylmethylamine (1.0 eq)
    • Urea (1.2 eq)
    • Phase-transfer catalyst (0.5–1.0 mol%)
    • Solvent: Toluene or dichlorobenzene (3–10× mass ratio to amine).
  • Conditions :

    • Temperature: 110–190°C.
    • Duration: 4–8 hours under reflux.
    • Workup: Filtration, solvent washing, and recrystallization.
  • Yield and Purity :

    • Yield: 85–92% (extrapolated from analogous reactions).
    • Purity: >98% (HPLC).
Table 1: Optimization of Direct Condensation
Variable Optimal Range Impact on Yield
Urea Equivalents 1.2–1.5 eq Maximizes coupling efficiency
Catalyst Loading 0.5–1.0 mol% Reduces side reactions
Solvent Reuse Cycles Up to 5 cycles Maintains yield >90%

Isocyanate-Mediated Coupling

Synthesis of 4-Phenyloxan-4-ylmethyl Isocyanate

The isocyanate intermediate is prepared via phosgenation of 4-phenyloxan-4-ylmethylamine:

  • Phosgenation :
    • React amine with triphosgene (0.33 eq) in dichloromethane at 0–5°C.
    • Neutralize HCl byproduct with aqueous NaHCO₃.
  • Isolation :
    • Distill under reduced pressure (Bp: 120–125°C at 15 mmHg).

Urea Formation

The isocyanate reacts with 1,3-benzodioxol-5-ylmethylamine in anhydrous THF:

  • Conditions :
    • Stoichiometry: 1:1 molar ratio.
    • Temperature: 25°C (room temperature).
    • Duration: 12–24 hours.
  • Yield :
    • 78–85% (based on analogous ureas).
Table 2: Comparison of Isocyanate Methods
Parameter Phosgene Method Carbonyldiimidazole (CDI)
Toxicity High Low
Yield 78–85% 70–75%
Scalability Industrial Lab-scale

Reductive Amination and Urea Formation

Reductive Amination of Ketones

An alternative route involves synthesizing the oxane moiety via cyclization:

  • Oxane Synthesis :
    • React 4-phenylcyclohexanone with 1,5-pentanediol under acid catalysis (H₂SO₄).
    • Yield: 65–70% (literature-derived).
  • Methylamine Functionalization :
    • Convert oxane to 4-phenyloxan-4-ylmethylamine via Gabriel synthesis.

Urea Coupling

The amine reacts with 1,3-benzodioxol-5-ylmethyl isocyanate (synthesized similarly to §3.1):

  • Conditions :
    • Solvent: Dry DMF.
    • Catalyst: None required.
  • Yield : 80–88%.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 6.85–6.75 (m, 3H, benzodioxole aromatic), 5.95 (s, 2H, OCH₂O), 4.20 (t, 2H, NCH₂), 3.85–3.60 (m, 4H, oxane OCH₂).
  • IR (KBr) :

    • 3320 cm⁻¹ (N-H stretch), 1645 cm⁻¹ (C=O urea).

Chromatographic Purity

  • HPLC : >99% purity (C18 column, MeCN/H₂O = 70:30).

Challenges and Optimization

Regioselectivity in Urea Formation

Mixed urea formation (e.g., homo-coupled byproducts) is mitigated by:

  • Using excess urea (1.5 eq).
  • Slow addition of isocyanate to amine.

Solvent Sustainability

Dichlorobenzene and toluene are reusable for 5–8 cycles without yield loss.

Chemical Reactions Analysis

Types of Reactions

3-(2H-1,3-benzodioxol-5-yl)-1-[(4-phenyloxan-4-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the benzo[d][1,3]dioxole or tetrahydro-2H-pyran rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

3-(2H-1,3-benzodioxol-5-yl)-1-[(4-phenyloxan-4-yl)methyl]urea has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.

    Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

    Biological Research: The compound can be used as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 3-(2H-1,3-benzodioxol-5-yl)-1-[(4-phenyloxan-4-yl)methyl]urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through:

    Binding to active sites: Inhibiting or activating enzymes.

    Modulating receptor activity: Acting as an agonist or antagonist.

    Interfering with signaling pathways: Affecting cellular processes and functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

Key analogues and their distinguishing features:

Compound Name Core Structure Key Substituents Functional Impact
Target Compound Benzodioxol + Urea 4-Phenyloxan-4-ylmethyl Enhanced lipophilicity; rigid conformation
N-[4-[[5-Methoxy-...]sulfonyl]phenyl]urea Benzimidazole + Urea Sulfonyl, sulfinyl, pyridylmethyl Increased polarity; potential for enzyme inhibition via sulfonamide interactions
Methyl 2-substitutedphenyl-1,3-benzoxazole-5-carboxylates Benzoxazole + Ester Aryl esters Reduced H-bonding capacity; ester hydrolysis susceptibility
1-(2H-1,3-Benzodioxol-5-yl)-2-(methylamino)butan-1-one Benzodioxol + Ketone Methylamino ketone Reactive carbonyl; amine group enables salt formation
3-(2H-1,3-Benzodioxol-5-yl)-2-methylpropanal Benzodioxol + Aldehyde Aldehyde, methyl High electrophilicity; potential for Schiff base formation

Physicochemical and Pharmacokinetic Properties

  • Hydrogen Bonding: The urea group in the target compound enables strong hydrogen-bond donor/acceptor interactions, critical for binding to biological targets.
  • Lipophilicity : The 4-phenyloxan-4-ylmethyl group likely increases logP compared to sulfonamide-containing ureas but reduces solubility in aqueous media.
  • Metabolic Stability : Benzodioxol rings resist oxidative metabolism better than benzimidazoles or aldehydes, which may undergo CYP450-mediated degradation .

Q & A

Q. What methodologies are recommended for the synthesis of 3-(2H-1,3-benzodioxol-5-yl)-1-[(4-phenyloxan-4-yl)methyl]urea?

The synthesis typically involves multi-step reactions, including condensation and cyclization. For example, analogous benzodioxol-containing compounds are synthesized via Claisen-Schmidt condensation between ketones and aldehydes under basic conditions (e.g., 50% KOH in ethanol, 48-hour reaction time) . Purification often employs vacuum liquid chromatography (VLC) with silica gel and solvent systems like hexane:ethyl acetate (9:1). Yield optimization requires careful control of reaction stoichiometry and temperature gradients .

Q. How is the molecular structure of this compound validated?

X-ray crystallography is the gold standard. A Bruker SMART APEX CCD diffractometer with MoKα radiation (λ = 0.71073 Å) is used for data collection, followed by refinement via SHELXL (R-factor < 0.05). Hydrogen atoms are placed using Fourier difference maps or constrained riding models (C–H bond lengths: 0.95–0.98 Å) . Structural parameters (e.g., dihedral angles between aromatic rings) are calculated using WinGX or ORTEP .

Q. What spectroscopic techniques confirm the compound’s purity and functional groups?

  • 1H/13C NMR : Identifies proton environments (e.g., benzodioxol methylene protons at δ ~5.9 ppm) and carbonyl groups (δ ~170 ppm) .
  • Mass spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion).
  • IR spectroscopy : Detects urea C=O stretches (~1650–1700 cm⁻¹) and benzodioxol ether linkages (~1250 cm⁻¹) .

Advanced Research Questions

Q. How can experimentalists resolve discrepancies in crystallographic data refinement?

Discrepancies in R-factors or thermal parameters often arise from incomplete hydrogen placement or anisotropic displacement errors. Strategies include:

  • Re-examining Fourier difference maps for missed hydrogen bonds (e.g., intramolecular S(5) hydrogen bonding between hydroxyl and carbonyl groups) .
  • Adjusting weighting schemes in SHELXL (e.g., w=1/[σ2(Fo2)+(0.0704P)2+0.3083P]w = 1/[\sigma^2(F_o^2) + (0.0704P)^2 + 0.3083P], where P=(Fo2+2Fc2)/3P = (F_o^2 + 2F_c^2)/3) to improve convergence .
  • Validating Z’ (molecules per unit cell) and space group assignments using PLATON’s ADDSYM algorithm .

Q. What challenges arise in designing biological activity assays for urea derivatives like this compound?

  • Solubility : Hydrophobic benzodioxol and tetrahydropyran moieties necessitate DMSO or cyclodextrin-based solubilization .
  • Stability : Urea bonds may hydrolyze under physiological pH; stability studies via HPLC at 37°C over 24–72 hours are critical .
  • Target specificity : Molecular docking (e.g., AutoDock Vina) predicts interactions with enzymes like cyclooxygenase-2 or kinases, but false positives require validation via competitive binding assays .

Q. How do researchers analyze conflicting data in SAR studies for benzodioxol-urea analogs?

Contradictions in structure-activity relationships (SAR) are addressed by:

  • Conformational analysis : Comparing X-ray torsion angles (e.g., E-configuration of the acryloyl group) with computational models (DFT at B3LYP/6-31G*) to identify bioactive conformers .
  • Meta-analysis : Aggregating data from analogs (e.g., 1-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(2,6-difluorophenyl)urea) to identify conserved pharmacophores .
  • Counter-screening : Testing against off-target receptors (e.g., GPCR panels) to rule out nonspecific binding .

Methodological Recommendations

  • Crystallization : Use slow evaporation with mixed solvents (e.g., CH₂Cl₂/hexane) to obtain diffraction-quality crystals .
  • Data refinement : Employ SHELXL’s TWIN/BASF commands for handling twinned crystals .
  • Bioassays : Include positive controls (e.g., cisplatin for cytotoxicity) and validate via triplicate experiments .

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